molecular formula C24H15Cl2N3O B11563851 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide

Cat. No.: B11563851
M. Wt: 432.3 g/mol
InChI Key: BLVPUBASWANNNM-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves a multi-step process. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The synthesized compound is then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct properties compared to other benzimidazole derivatives. Similar compounds include:

These compounds share a benzimidazole core but differ in their substituents, leading to varied biological activities and applications.

Properties

Molecular Formula

C24H15Cl2N3O

Molecular Weight

432.3 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C24H15Cl2N3O/c25-18-8-4-5-15-16(18)6-3-7-17(15)24(30)29-22-13-14(11-12-19(22)26)23-27-20-9-1-2-10-21(20)28-23/h1-13H,(H,27,28)(H,29,30)

InChI Key

BLVPUBASWANNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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